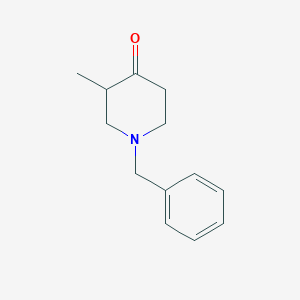
1-苄基-3-甲基哌啶-4-酮
概述
描述
1-Benzyl-3-methyl-4-piperidone (BMMP) is a synthetic compound that has been studied extensively for its potential medicinal and industrial applications. BMMP is a white, crystalline powder that is insoluble in water and has a melting point of 170°C. It is a member of the piperidone family of compounds, which are derivatives of piperidine, a cyclic amine. BMMP has been studied as a potential drug for the treatment of various diseases and disorders, as well as for its potential use as a chemical intermediate in the production of other compounds.
科学研究应用
药理学:潜在治疗剂合成
“1-苄基-3-甲基哌啶-4-酮”已被鉴定为合成多种治疗剂的前体。 它的结构在开发具有潜在药理活性的化合物方面至关重要,例如镇痛药和抗精神病药 . 该化合物在形成稳定且具有生物活性的衍生物方面的多功能性使其成为药物设计和发现中的宝贵资产。
有机合成:复杂分子的中间体
在有机化学中,“1-苄基-3-甲基哌啶-4-酮”用作合成复杂有机分子的中间体。 它的反应性允许构建多种化学结构,这些结构可以进一步修饰以增强其用于特定应用的特性 . 该化合物在合成吡咯并[2,3-d]嘧啶化合物方面特别有用,已知这些化合物具有蛋白激酶抑制活性 .
药物化学:药物开发和分析
该化合物在药物化学中发挥着重要作用,它被用作分析方法开发、方法验证和新药申请 (ANDA) 质量控制应用中的参考标准。 它在商业生产过程中确保药物产品的纯度、效力和质量方面至关重要 .
生物化学:分析研究
“1-苄基-3-甲基哌啶-4-酮”在生物化学中用于分析研究。 它为表征生物化学化合物提供了一个参考点,并有助于开发符合监管指南的分析方法。 这确保了生物化学研究和诊断的准确可靠数据 .
工业应用:化工制造
在工业上,“1-苄基-3-甲基哌啶-4-酮”用于化学品的制造,其中它可以作为催化剂或试剂。 它的化学性质在各种工业过程中被利用来合成具有所需特性的材料 .
材料科学:研究与开发
在材料科学领域,“1-苄基-3-甲基哌啶-4-酮”有助于旨在创造新材料的研发工作。 将其整合到不同的材料基质中可以导致发现具有新颖特性和应用的材料 .
作用机制
Mode of Action
Like many organic compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
Its molecular weight (20328 g/mol) suggests that it may be absorbed in the gastrointestinal tract following oral administration . The compound’s lipophilicity and water solubility, which influence its distribution and excretion, are also important factors to consider .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Benzyl-3-methylpiperidin-4-one. For instance, the compound’s stability may be affected by temperature, pH, and the presence of other chemicals . Furthermore, the compound’s efficacy may be influenced by the physiological and pathological state of the organism in which it is administered.
安全和危害
When handling 1-Benzyl-3-methyl-4-piperidone, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and face protection should be worn . If swallowed, immediate medical assistance should be sought . It should be stored in a dry, cool, and well-ventilated place with containers kept tightly closed .
未来方向
While specific future directions for 1-Benzyl-3-methyl-4-piperidone are not mentioned in the search results, its use in the synthesis of Fentanyl analogs suggests potential applications in the development of new analgesics .
Relevant Papers
Several papers have been published on 1-Benzyl-3-methyl-4-piperidone, including studies on its synthesis , its use in the preparation of Fentanyl analogs , and its chemical and physical properties .
生化分析
Biochemical Properties
It is known that this compound can be used as an intermediate in the preparation of pyrrolo[2,3-d]pyrimidine compounds, which are inhibitors of protein kinases . This suggests that 1-Benzyl-3-methylpiperidin-4-one may interact with enzymes and proteins involved in kinase signaling pathways.
Cellular Effects
Some related compounds have been shown to have cytotoxic effects on human cervical carcinoma (HeLa) cells
Molecular Mechanism
As an intermediate in the synthesis of kinase inhibitors , it may exert its effects through interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression
Metabolic Pathways
Tertiary aliphatic amines, a group to which this compound belongs, are known to be biotransformed into tertiary amine oxides
属性
IUPAC Name |
1-benzyl-3-methylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11-9-14(8-7-13(11)15)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQAJYCAXPHYNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956224 | |
| Record name | 1-Benzyl-3-methylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34737-89-8 | |
| Record name | 1-Benzyl-3-methylpiperidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34737-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-3-methyl-4-piperidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034737898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzyl-3-methylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-3-methyl-4-piperidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-benzyl-3-methyl-4-piperidone in the synthesis described in the research paper?
A1: 1-Benzyl-3-methyl-4-piperidone serves as a crucial starting material in the synthesis of various 4,4-disubstituted piperidine analogs of (±)-cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide []. The researchers utilize its reactivity to introduce aniline and cyanide, ultimately leading to the formation of key nitrile intermediates (2A and 2B) []. These intermediates are then further modified to generate the desired piperidine analogs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

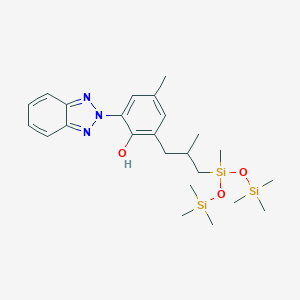





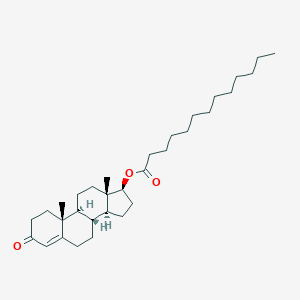

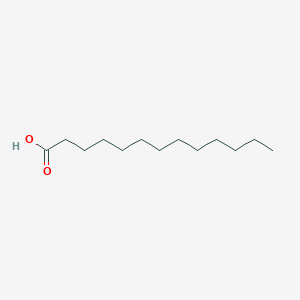
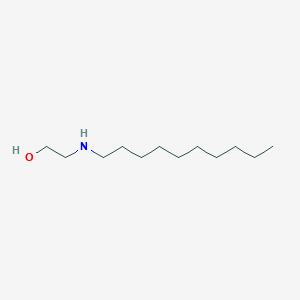
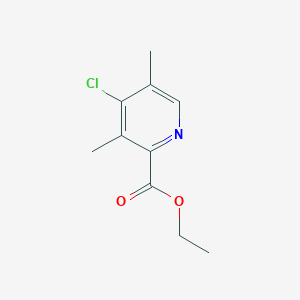
![[(1S,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methylazanium](/img/structure/B123383.png)

